molecular formula C20H22N4O5 B611481 TriN2755 CAS No. 1095806-02-2

TriN2755

Cat. No. B611481
M. Wt: 398.419
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

TriN2755 is a synthetic triazene derivative with antineoplastic activity. Upon metabolic activation via N-demethylation, TriN2755 is converted into highly reactive carbocations that can alkylate DNA and other macromolecules, thereby resulting in DNA cross links, inhibiting DNA replication and repair, and subsequently inducing apoptosis. This agent has high hydrophilicity and photostability and shows a favorable toxicity profile over the other triazenes.

Scientific Research Applications

Antineoplastic Activity

TriN2755 is an alkylating agent under investigation in clinical studies. It has shown promising results in cancer research, particularly in the context of O6-methylguanine DNA methyltransferase (MGMT) depletion. A study demonstrated that its metabolite, TriN3001, led to remission in SW-480 xenograft mice when used in combination with temozolomide. The treatment resulted in significant depletion of MGMT protein in tumors, indicating a potential therapeutic application in cancer treatment (Hilger et al., 2011).

Pharmacokinetics and Photostability

Another aspect of TriN2755 is its high hydrophilicity and photostability, which are considered beneficial over other triazenes. Upon metabolic activation, TriN2755 can form reactive carbocations, leading to DNA cross-links and inducing apoptosis in cancer cells. Its favorable toxicity profile makes it a significant compound in cancer research (Definitions, 2020).

properties

CAS RN

1095806-02-2

Product Name

TriN2755

Molecular Formula

C20H22N4O5

Molecular Weight

398.419

IUPAC Name

(E)-(3-(4-(4-(3,3-dimethyltriaz-1-en-1-yl)benzoyl)phenoxy)propanoyl)glycine

SMILES

O=C(C1=CC=C(OCCC(NCC(O)=O)=O)C=C1)C2=CC=C(/N=N/N(C)C)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TriN2755;  TriN-2755;  Tri N2755.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.